2,3,4-Trifluorophenylhydrazine hydrochloride CAS number and molecular structure
2,3,4-Trifluorophenylhydrazine hydrochloride CAS number and molecular structure
An In-Depth Technical Guide to Fluorinated Phenylhydrazine Hydrochlorides for Researchers, Scientists, and Drug Development Professionals
A Note on 2,3,4-Trifluorophenylhydrazine Hydrochloride
Initial searches for "2,3,4-Trifluorophenylhydrazine hydrochloride" did not yield a specific CAS number or substantial technical data for this particular isomer. This suggests that it may be a rare or novel compound with limited publicly available information. However, the interest in trifluorinated phenylhydrazines is significant in the scientific community. Therefore, this guide will focus on a closely related, well-documented, and commercially available isomer: 4-(Trifluoromethyl)phenylhydrazine hydrochloride . The principles, applications, and methodologies discussed herein are largely applicable to other fluorinated phenylhydrazine analogs and will provide valuable insights for researchers working with this class of compounds.
Molecular Formula: C₇H₈ClF₃N₂[1][2][3]
Molecular Weight: 212.60 g/mol [1][2][3]
Molecular Structure and Chemical Properties
4-(Trifluoromethyl)phenylhydrazine hydrochloride is a substituted hydrazine compound. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for reaction setup. The core structure consists of a phenyl ring substituted with a trifluoromethyl group at the para-position (position 4) and a hydrazine group. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the hydrazine moiety and the phenyl ring.
Molecular Structure:
Caption: Molecular structure of 4-(Trifluoromethyl)phenylhydrazine hydrochloride.
Table 1: Physicochemical Properties of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride
| Property | Value | Source |
| CAS Number | 2923-56-0 | [1][2] |
| Molecular Formula | C₇H₈ClF₃N₂ | [1][2][3] |
| Molecular Weight | 212.60 g/mol | [1][2][3] |
| Melting Point | 200 °C | [1] |
| Boiling Point | 230 °C at 760 mmHg | [1] |
| Flash Point | 92.9 °C | [1] |
| Density | 1.258 g/cm³ | [1] |
| Appearance | White to almost white powder/crystal | [4] |
| SMILES | Cl.NNc1ccc(C(F)(F)F)cc1 | [1] |
| InChIKey | WCAGNYIHAYOPSE-UHFFFAOYSA-N | [1][3] |
Synthesis of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride
The synthesis of arylhydrazines, including 4-(trifluoromethyl)phenylhydrazine hydrochloride, typically involves a two-step process starting from the corresponding aniline derivative.
Workflow for Synthesis:
Caption: General synthesis workflow for 4-(Trifluoromethyl)phenylhydrazine hydrochloride.
Experimental Protocol: Diazotization and Reduction
This protocol is a generalized procedure based on the synthesis of similar phenylhydrazines.[5]
Part 1: Diazotization
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and water.
-
Addition of Aniline: Cool the flask in an ice-salt bath to -5 to 0 °C. Slowly add 4-(trifluoromethyl)aniline dropwise while maintaining the temperature. A white solid may form.
-
Formation of Diazonium Salt: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline suspension, ensuring the temperature remains between -5 and 0 °C. Stir vigorously for 1-2 hours after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
-
Expert Insight: Maintaining a low temperature is critical during diazotization to prevent the decomposition of the unstable diazonium salt. The use of excess acid ensures the complete protonation of the aniline and prevents the coupling of the diazonium salt with unreacted aniline.
Part 2: Reduction
-
Preparation of Reducing Agent: In a separate flask, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in water or an appropriate solvent. Cool this solution to 0-5 °C.
-
Addition of Diazonium Salt: Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution. The temperature should be carefully controlled to prevent side reactions.
-
Reaction Completion and Isolation: After the addition is complete, allow the reaction to stir at room temperature for several hours. The product, 4-(trifluoromethyl)phenylhydrazine, may precipitate.
-
Formation of Hydrochloride Salt: To isolate the hydrochloride salt, adjust the pH of the reaction mixture with concentrated hydrochloric acid. The product will precipitate as the hydrochloride salt.
-
Purification: The crude product can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried under vacuum. Recrystallization can be performed for further purification.
-
Trustworthiness: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point is also a good indicator of purity.
Applications in Research and Development
Fluorinated phenylhydrazines are valuable building blocks in medicinal chemistry and materials science.[4] The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[6]
Key Applications:
-
Fischer Indole Synthesis: Phenylhydrazines are key reagents in the Fischer indole synthesis, a widely used method to synthesize indole derivatives.[7] Indoles are core structures in many pharmaceuticals and natural products. The reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.
-
Synthesis of Heterocyclic Compounds: Beyond indoles, 4-(trifluoromethyl)phenylhydrazine hydrochloride is used to synthesize other heterocyclic systems like pyrazoles and triazoles, which are prevalent in pharmaceuticals and agrochemicals.[8]
-
Pharmaceutical Intermediates: This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-cancer agents.[4]
-
Analytical Chemistry: It can be employed as a reagent in analytical methods for the detection and quantification of specific molecules.[4]
Safety and Handling
4-(Trifluoromethyl)phenylhydrazine hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.
GHS Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [9][10][11][12]
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[9][10]
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12] Keep away from incompatible materials such as oxidizing agents.[10]
References
- Vertex AI Search. (n.d.). Optimizing Synthesis: The Role of 2-Fluorophenylhydrazine HCl in Pharmaceuticals.
- Chem-Impex. (n.d.). 4-(Trifluoromethoxy)phenylhydrazine hydrochloride.
- Google Patents. (2010). CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.
- ChemicalBook. (n.d.). 2-(Trifluoromethyl)phenylhydrazine hydrochloride (3107-34-4).
- Vertex AI Search. (n.d.). 4-Fluorophenylhydrazine HCl: Synthesis Applications for Pharma & AgChem.
- Chemsrc. (n.d.). CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride.
- Santa Cruz Biotechnology. (n.d.). 2-(Trifluoromethyl)phenylhydrazine hydrochloride | CAS 3107-34-4.
- PubChem. (n.d.). (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790.
- PubChem. (n.d.). (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride | C7H7Cl2F3N2.
- PubChem. (n.d.). 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | C7H8ClF3N2O | CID 2777328.
- PubChem. (n.d.). 2-(Trifluoromethyl)phenylhydrazine Hydrochloride | C7H8ClF3N2 | CID 12891828.
- PubChem. (n.d.). (Trifluoromethyl)hydrazine Hydrochloride | CH4ClF3N2 | CID 122360889.
- BLD Pharm. (n.d.). 2923-56-0|(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- NileRed. (2015). Making Phenylhydrazine (Skatole precursor). YouTube.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride.
- Google Patents. (2012). CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
Sources
- 1. CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]
- 2. 2923-56-0|(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 3. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. assets.thermofisher.com [assets.thermofisher.com]
